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molecular formula C8H9F2NO B168495 2-Amino-1-(3,4-difluorophenyl)ethanol CAS No. 10145-04-7

2-Amino-1-(3,4-difluorophenyl)ethanol

Cat. No. B168495
M. Wt: 173.16 g/mol
InChI Key: CXJWXUGRWAXKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598202B2

Procedure details

To a solution consisting of 3,4-difluorobenzaldehyde (3.85 g, 27.1 mmol), zinc iodide (104.9 mg, 0.329 mmol) and THF (5 mL) at 0° C. under nitrogen was added TMSCN (4.60 mL, 33.9 mmol). The resultant mixture was stirred for 3.5 h at 0° C. and then cannulated into a 0° C. suspension of LiAlH4 (1.41 g, 67.7 mmol) in THF (80 mL). The resultant mixture was allowed to gradually warm to rt with stirring for 21 h. The reaction mixture was then re-cooled to 0° C. and carefully treated with water (2.57 mL) followed by 15% aq. NaOH (2.57 mL) and lastly with water (7.7 mL). The resultant mixture was stirred for 1 h, the solids removed by vacuum filtration and the filtrate concentrated. The resulting crude product was purified by FCC(CH2Cl2/MeOH/NH3) to give the desired product.
Name
Quantity
7.7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.57 mL
Type
solvent
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
104.9 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.41 g
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2.57 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6].[Si]([C:15]#[N:16])(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C1COCC1.[I-].[Zn+2].[I-].O>[NH2:16][CH2:15][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([F:10])=[C:2]([F:1])[CH:3]=1)[OH:6] |f:2.3.4.5.6.7,8.9,11.12.13|

Inputs

Step One
Name
Quantity
7.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.57 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.85 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Name
Quantity
104.9 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.6 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1.41 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
2.57 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cannulated into a 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then re-cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the solids removed by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by FCC(CH2Cl2/MeOH/NH3)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
NCC(O)C1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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